molecular formula C12H13N3S B4050438 5-[4-(ethylthio)phenyl]pyrazin-2-amine

5-[4-(ethylthio)phenyl]pyrazin-2-amine

Cat. No.: B4050438
M. Wt: 231.32 g/mol
InChI Key: HCJGOSOHSCECDY-UHFFFAOYSA-N
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Description

5-[4-(ethylthio)phenyl]pyrazin-2-amine is a useful research compound. Its molecular formula is C12H13N3S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08301860 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related pyrazin-2-amine derivatives involves novel methodologies that are environmentally friendly and efficient. For instance, the development of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation showcases a method that could be applicable for synthesizing compounds like "5-[4-(ethylthio)phenyl]pyrazin-2-amine" (Huiyan Wang et al., 2011).

Biological Applications

The exploration of pyrazinone and pyrazin-2-amine derivatives in biological systems has led to the discovery of compounds with significant antibacterial, antimalarial, and cytotoxic activities. For instance, thiazole clubbed pyrazole derivatives have been investigated for their potential as apoptosis inducers and anti-infective agents, revealing compounds with commendable antibacterial activity and potent antimalarial properties (K. Bansal et al., 2020). Such studies suggest that "this compound" could also possess similar biological activities.

Pharmacological Applications

The pharmacological exploration of pyrazin-2-amine derivatives has yielded compounds with potential as antihyperglycemic agents. A notable example is the synthesis and characterization of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one, which demonstrated potent antihyperglycemic effects in diabetic models by inhibiting renal tubular glucose reabsorption (K. Kees et al., 1996). This example highlights the therapeutic potential of pyrazin-2-amine derivatives in managing diabetes.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-16-10-5-3-9(4-6-10)11-7-15-12(13)8-14-11/h3-8H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJGOSOHSCECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.